
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propionic acid (also known as DMPA) is an organic compound with one carboxyl and two hydroxy groups . It’s a free-flowing white crystalline solid and essentially non-toxic . It has two different functional groups - hydroxyl and carboxylic acid, so the molecule can be used for a wide variety of syntheses .
Synthesis Analysis
DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Molecular Structure Analysis
The molecular structure of DMPA is influenced by its functional groups. It has one carboxyl and two hydroxy groups . The presence of these groups allows it to form multiple coordination modes, leading to wide structural diversity among synthesized compounds .Chemical Reactions Analysis
DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Physical And Chemical Properties Analysis
DMPA is an odorless free-flowing white crystalline solid and essentially non-toxic . It has a melting point of 190 °C .Applications De Recherche Scientifique
Synthesis of Hyperbranched Polyesters
The compound 2,2-bis(Hydroxymethyl)propionic acid, a derivative of the compound , has been used in the synthesis of hyperbranched polyesters . These polyesters have potential applications in several technologies due to their unique properties, such as abundant functional groups and interior cavities for encapsulation of small molecules .
Coordination Compounds
2,2-bis(Hydroxymethyl)propionic acid has also been used in the synthesis of copper coordination compounds . These compounds have wide structural diversity and their supramolecular structures are governed by O—H•••O and O—H•••N hydrogen bonds .
Synthesis of Polyurethane Dispersion
This compound is used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .
Potential Inhibitors of SARS-CoV-2 Proteases
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which can be synthesized from 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one, have been studied as potential inhibitors of SARS-CoV-2 proteases . This research is part of the ongoing efforts to develop new drugs for COVID-19 .
Synthesis of Spirocyclopentanes
The compound 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one can be used in the synthesis of spirocyclopentanes . These compounds have broad applications in organic synthesis and medicinal chemistry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)spiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c20-15-7-5-14(6-8-15)18-22-11-19(12-23-18)10-9-13-3-1-2-4-16(13)17(19)21/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCAMQCPITXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,6-Difluorophenyl)-5-oxopyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2948825.png)





![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2948837.png)
![2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2948838.png)
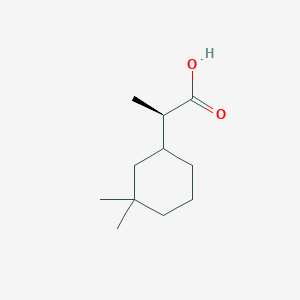
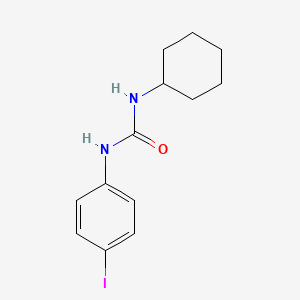
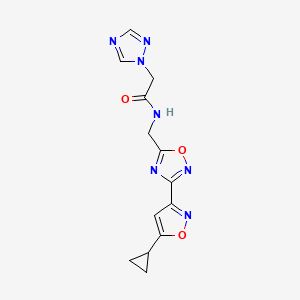
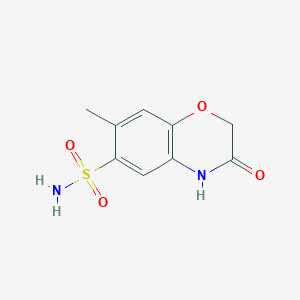
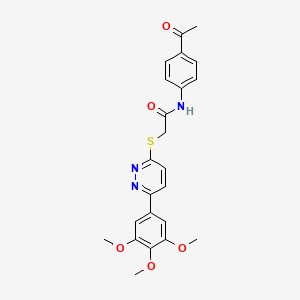
![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)